molecular formula C38H28N8 B8197851 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

Cat. No.: B8197851
M. Wt: 596.7 g/mol
InChI Key: NAWGRFXRBZACML-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene is a complex organic compound with the molecular formula C38H28N8 and a molecular weight of 596.68 g/mol . This compound is characterized by its four imidazole groups attached to a central ethene core, making it a highly conjugated system. It is primarily used in scientific research due to its unique structural and chemical properties.

Preparation Methods

The synthesis of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable ethene precursor under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene involves its interaction with various molecular targets. The imidazole groups can coordinate with metal ions, forming stable complexes that can influence catalytic processes. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene is unique due to its highly conjugated structure and multiple imidazole groups. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-[4-[1,2,2-tris(4-imidazol-1-ylphenyl)ethenyl]phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N8/c1-9-33(43-21-17-39-25-43)10-2-29(1)37(30-3-11-34(12-4-30)44-22-18-40-26-44)38(31-5-13-35(14-6-31)45-23-19-41-27-45)32-7-15-36(16-8-32)46-24-20-42-28-46/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWGRFXRBZACML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N3C=CN=C3)C4=CC=C(C=C4)N5C=CN=C5)C6=CC=C(C=C6)N7C=CN=C7)N8C=CN=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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